[(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzimidazolyl)thioacetonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse biological activities, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzimidazolyl)thioacetonitrile typically involves the reaction of 2-mercaptobenzimidazole with 2-bromopyridine in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for (2-Benzimidazolyl)thioacetonitrile are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Benzimidazolyl)thioacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
(2-Benzimidazolyl)thioacetonitrile has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for urease.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Studied for its use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of (2-Benzimidazolyl)thioacetonitrile depends on its specific application. For example, as a urease inhibitor, the compound likely interacts with the active site of the enzyme, blocking its activity. The nitrogen atoms in the benzimidazole and pyridine rings may play a crucial role in binding to the enzyme’s active site . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
(2-Benzimidazolyl)thioacetonitrile can be compared with other benzimidazole and pyridine derivatives:
2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the thioether group.
2-(4-Pyridyl)benzimidazole: Similar structure but with the pyridine ring in a different position.
Benzimidazole: Lacks the pyridine ring and thioether group, but shares the benzimidazole core.
The uniqueness of (2-Benzimidazolyl)thioacetonitrile lies in the combination of the benzimidazole and pyridine moieties with a thioether linkage, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N4S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C14H10N4S/c15-9-13(12-7-3-4-8-16-12)19-14-17-10-5-1-2-6-11(10)18-14/h1-8,13H,(H,17,18) |
InChI Key |
QOHHJCUJNSTUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(C#N)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.